molecular formula C10H8O3S B14597911 S-[(Furan-2-yl)methyl] furan-2-carbothioate CAS No. 59020-87-0

S-[(Furan-2-yl)methyl] furan-2-carbothioate

Cat. No.: B14597911
CAS No.: 59020-87-0
M. Wt: 208.24 g/mol
InChI Key: CBHUZSATWKBPEW-UHFFFAOYSA-N
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Description

S-[(Furan-2-yl)methyl] furan-2-carbothioate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound, in particular, features a furan ring substituted with a carbothioate group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Furan-2-yl)methyl] furan-2-carbothioate typically involves the reaction of furan-2-carbaldehyde with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound . The reaction conditions often require heating and the use of sodium hydroxide to facilitate the hydrolysis step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-[(Furan-2-yl)methyl] furan-2-carbothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of S-[(Furan-2-yl)methyl] furan-2-carbothioate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, but its ability to interact with thiol groups in proteins is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[(Furan-2-yl)methyl] furan-2-carbothioate is unique due to its carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

59020-87-0

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

S-(furan-2-ylmethyl) furan-2-carbothioate

InChI

InChI=1S/C10H8O3S/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2

InChI Key

CBHUZSATWKBPEW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC(=O)C2=CC=CO2

Origin of Product

United States

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